Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate
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Overview
Description
Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H9NO4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an alkyne with a nitrile oxide in the presence of a catalyst. For example, the cycloaddition reaction of an alkyne with nitrile oxide can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the use of hydroxylamine hydrochloride (NH2OH·HCl) in refluxing methanol to cyclize intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The methoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Phenylisoxazole-3-carboxylate: Similar in structure but with a phenyl group instead of a methoxy group.
Methyl 3-(Benzyloxy)isoxazole-5-carboxylate: Contains a benzyloxy group instead of a methoxy group.
Uniqueness
Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 5-methoxy-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-13-6-3-4-8-7(5-6)9(15-11-8)10(12)14-2/h3-5H,1-2H3 |
InChI Key |
MMBOVIVKOWRHJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(ON=C2C=C1)C(=O)OC |
Origin of Product |
United States |
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